N,N'-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid
Description
N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Properties
CAS No. |
31645-40-6 |
|---|---|
Molecular Formula |
C4H13N2O10PS2 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
bis(2-sulfooxyethylamino)phosphinic acid |
InChI |
InChI=1S/C4H13N2O10PS2/c7-17(8,5-1-3-15-18(9,10)11)6-2-4-16-19(12,13)14/h1-4H2,(H,9,10,11)(H,12,13,14)(H3,5,6,7,8) |
InChI Key |
URPQAPAJOAVQJB-UHFFFAOYSA-N |
Canonical SMILES |
C(COS(=O)(=O)O)NP(=O)(NCCOS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid typically involves the reaction of phosphorodiamidic acid with 2-(methylsulfonyl)ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid involves large-scale synthesis using advanced chemical reactors and process control systems. The industrial production methods are designed to ensure consistent quality and high efficiency, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid can be compared with other similar compounds, such as:
N,N’-Bis(2-chloroethyl)phosphorodiamidic acid: This compound has similar structural features but different reactivity and applications.
N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid: Another related compound with distinct chemical properties and uses.
The uniqueness of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
